Product packaging for 2-(Difluoromethyl)-5-iodopyridine(Cat. No.:)

2-(Difluoromethyl)-5-iodopyridine

Cat. No.: B8054084
M. Wt: 255.00 g/mol
InChI Key: PFWWHRWPHZWZFH-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of contemporary organic and medicinal chemistry. rsc.orgresearchgate.nettandfonline.com Its presence in a vast array of natural products, such as alkaloids, vitamins like niacin and pyridoxine, and essential coenzymes, underscores its fundamental role in biological systems. nih.govnih.gov In the realm of synthetic chemistry, pyridine derivatives are not only utilized as reagents and solvents but are also integral components in the design and synthesis of pharmaceuticals and agrochemicals. nih.gov More than 90% of newly developed drugs contain heterocyclic structures, with pyridine-based drugs constituting a significant portion of those approved by the U.S. Food and Drug Administration (FDA). tandfonline.com

The utility of the pyridine scaffold is rooted in its unique electronic properties and reactivity. The nitrogen atom imparts a dipole moment and a degree of basicity, while also influencing the regioselectivity of substitution reactions. nih.gov Unlike benzene, pyridine is generally more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, and less prone to electrophilic substitution, which typically occurs at the C-3 position under harsh conditions. nih.gov This distinct reactivity profile, combined with the ability of the pyridine nitrogen to act as a ligand for metal catalysts, makes it a versatile platform for constructing diverse and complex molecular architectures. nih.govnih.gov

The Role of Fluorine and Iodine in Modulating Pyridine Reactivity and Functionality

The introduction of halogen atoms, specifically fluorine and iodine, onto the pyridine ring dramatically expands its synthetic potential by modulating its electronic properties, reactivity, and biological function. nih.govacs.orgacs.org

Fluorine , particularly in the form of a difluoromethyl (CF2H) group, imparts unique characteristics. The high electronegativity of the fluorine atoms polarizes the C-H bond of the CF2H group, enabling it to act as a hydrogen bond donor. rsc.org This property allows it to serve as a bioisostere for hydroxyl, thiol, or amine groups, which is highly advantageous in medicinal chemistry for improving metabolic stability and binding affinity. rsc.org Electronically, fluorine is strongly electron-withdrawing, which can significantly influence the reactivity of the pyridine ring.

Iodine , on the other hand, is the largest and least electronegative of the stable halogens. Its primary role in synthetic chemistry is that of an excellent leaving group in cross-coupling reactions. The carbon-iodine bond is relatively weak, making it readily susceptible to oxidative addition to transition metal catalysts, such as palladium and copper. This facilitates a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, including Suzuki, Heck, and Sonogashira couplings.

Overview of 2-(Difluoromethyl)-5-iodopyridine as a Key Synthetic Intermediate

The compound this compound is a prime example of a bifunctional synthetic building block that masterfully combines the attributes of both fluorine and iodine. This molecule features the synthetically versatile iodo group at the 5-position, poised for a multitude of cross-coupling reactions, and the electronically significant difluoromethyl group at the 2-position.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4F2IN B8054084 2-(Difluoromethyl)-5-iodopyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(difluoromethyl)-5-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2IN/c7-6(8)5-2-1-4(9)3-10-5/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWWHRWPHZWZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Approaches to 2 Difluoromethyl 5 Iodopyridine

Convergent and Divergent Synthesis Strategies

The efficient construction of complex molecules like 2-(difluoromethyl)-5-iodopyridine can be approached through either convergent or divergent synthetic plans.

In contrast, a divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to produce a variety of structurally related compounds. wikipedia.org This strategy is particularly useful for creating libraries of compounds for screening purposes. wikipedia.org For instance, a pre-functionalized pyridine (B92270) core could undergo a series of reactions to introduce the iodo and difluoromethyl groups in a stepwise manner, allowing for the generation of various analogs. A divergent approach might start from a central molecular core and add successive generations of building blocks. wikipedia.org

Methodologies for Regioselective Difluoromethylation of Pyridines

Achieving regioselectivity in the difluoromethylation of the pyridine ring is a critical challenge. Several methods have been developed to control the position of the CF2H group, including direct C-H functionalization, metal-catalyzed cross-coupling reactions, and radical-based approaches.

C-H Difluoromethylation Approaches

Direct C-H difluoromethylation represents a highly atom-economical method for synthesizing difluoromethylated pyridines. nih.govnih.gov These methods obviate the need for pre-functionalization of the pyridine ring, thus shortening the synthetic sequence. nih.gov Recent advancements have focused on developing regioselective methods to introduce the difluoromethyl group at specific positions.

One innovative approach involves the use of oxazino-pyridine intermediates, which are readily accessible from pyridines. researchgate.netresearchgate.net This strategy allows for a switchable regioselectivity between the meta and para positions. researchgate.netresearchgate.net The meta-C-H-difluoromethylation is achieved through a radical process using these intermediates. nih.govnih.govresearchgate.net The selectivity can be switched to the para position by converting the oxazino-pyridines into pyridinium (B92312) salts under acidic conditions. researchgate.netresearchgate.net While this method has shown success for meta and para difluoromethylation, achieving ortho-selectivity, as required for this compound, often necessitates different strategies.

Metal-Catalyzed Difluoromethylation Protocols

Metal-catalyzed cross-coupling reactions are a powerful tool for the regioselective introduction of the difluoromethyl group onto the pyridine ring. These methods typically involve the reaction of a halo-pyridine with a difluoromethylating agent in the presence of a transition metal catalyst.

Copper-mediated difluoromethylation has emerged as a viable method for the synthesis of difluoromethylarenes. nih.govscilit.com These reactions often utilize a copper catalyst to couple aryl iodides with a difluoromethyl source. nih.govacs.org For the synthesis of this compound, a potential route could involve the copper-catalyzed difluoromethylation of 2-chloro-5-iodopyridine (B1352245) or 2-bromo-5-iodopyridine. The choice of the difluoromethylating agent is crucial, with reagents like (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) being commonly employed in combination with a copper salt and a fluoride (B91410) source. nih.gov

Table 1: Examples of Copper-Mediated Difluoromethylation

Aryl Halide Difluoromethylating Agent Catalyst System Product Yield Reference
Aryl Iodides TMSCF₂H CuI / CsF Aryl-CF₂H High nih.gov
Aryl Iodides Ethyl α-silyldifluoroacetates Copper Catalyst Aryldifluoroacetates Moderate to Good acs.org

Palladium-catalyzed cross-coupling reactions offer a broad scope for the difluoromethylation of heteroaryl halides, including iodopyridines. nih.gov These methods are highly efficient for the direct difluoromethylation of a wide range of bromo- or iodo-substituted heteroarenes. nih.gov The development of effective palladium catalysts has overcome previous challenges, enabling the use of various difluoromethyl sources under mild conditions. nih.govsci-hub.se

For the synthesis of this compound, a palladium-catalyzed reaction between 5-iodo-2-halopyridine (where the halo group is Cl, Br, or another leaving group) and a suitable difluoromethylating agent would be a direct approach. The choice of ligand for the palladium catalyst is critical for achieving high efficiency and selectivity. sci-hub.se

Table 2: Palladium-Catalyzed Difluoromethylation of Heteroaryl Halides

Substrate Catalyst System Difluoromethyl Source Product Key Feature Reference
Heteroaryl Bromides/Iodides Palladium Catalyst (SIPr)Ag(CF₂H)₂ Difluoromethylated Heteroarenes Broad substrate scope nih.gov
Aryl Chlorides/Bromides Pd(dba)₂/BrettPhos or Pd(PtBu₃)₂ TMSCF₂H Difluoromethylated Arenes Use of readily available aryl chlorides and bromides sci-hub.se
Trifluoromethylarenes Excited-state Palladium(0) Arylboronic Acids Aryldifluoromethylated Compounds Selective defluoroarylation acs.org

Radical Difluoromethylation Strategies

Radical difluoromethylation provides an alternative pathway for the introduction of the CF2H group. These reactions often involve the generation of a difluoromethyl radical (•CF2H), which then reacts with the pyridine substrate. thieme-connect.comrsc.org The electrophilicity of the difluoromethyl radical is a key factor in these reactions. nih.gov

A notable method involves the use of a difluoromethyl radical source like 2,2-difluoro-2-iodo-1-phenylethan-1-one. thieme-connect.com The success of this approach hinges on the selection of a suitable radical initiator and reaction conditions to control the regioselectivity. For instance, a Minisci-type radical alkylation can be employed for the para-derivatization of pyridinium salts using bis(difluoroacetyl)peroxide as the reagent. thieme-connect.com While direct radical difluoromethylation of an unsubstituted pyridine might lead to a mixture of isomers, using a pre-functionalized substrate like 5-iodopyridine could offer better control over the reaction site.

Dearomatization-Rearomatization Pathways in Difluoromethylation

A significant challenge in the synthesis of difluoromethylated pyridines is achieving regioselectivity, especially at the meta- and para-positions relative to the nitrogen atom. uni-muenster.dechemeurope.com Traditional methods often struggle to control the position of functionalization on the electron-deficient pyridine ring. nih.gov A powerful and modular strategy to overcome this is the use of dearomatization-rearomatization sequences. thieme-connect.com

This approach involves the temporary dearomatization of the pyridine ring to create a more reactive intermediate, which can then undergo selective functionalization. uni-muenster.dechemeurope.com For instance, pyridines can react with reagents like dimethylacetylene dicarboxylate (DMAD) and methyl pyruvate (B1213749) (MP) to form stable oxazino-pyridine intermediates. thieme-connect.com These intermediates act as dienamines, altering the electronic properties of the ring and enabling site-selective reactions. researchgate.net

The dearomatized intermediate can then be subjected to difluoromethylation. By carefully choosing the difluoromethylating agent and reaction conditions, the difluoromethyl group can be introduced at specific positions. For example, using a suitable difluoromethyl radical source, such as 2,2-difluoro-2-iodo-1-phenylethan-1-one, allows for the introduction of the difluoromethyl group. thieme-connect.com Subsequent rearomatization restores the pyridine ring, now bearing the desired difluoromethyl substituent at a specific location. thieme-connect.com This strategy has been successfully applied to the late-stage functionalization of bioactive compounds, demonstrating its utility in complex molecule synthesis. thieme-connect.com

A key advantage of this method is the ability to switch the regioselectivity between the meta- and para-positions by modifying the reaction pathway. thieme-connect.comresearchgate.net For para-derivatization, the oxazino-pyridine can be converted to a pyridinium salt and subjected to a Minisci-type radical alkylation. thieme-connect.com This flexibility makes the dearomatization-rearomatization strategy a valuable tool for accessing a range of difluoromethylated pyridine isomers that are difficult to obtain through other methods. uni-muenster.dechemeurope.com

De Novo Synthesis of Difluoromethylated Pyridines

De novo synthesis, or the construction of the pyridine ring from acyclic precursors already bearing the difluoromethyl group, represents a direct and powerful approach to accessing difluoromethylated pyridines. thieme-connect.com This strategy avoids the challenges of direct C-H functionalization on a pre-formed pyridine ring. While methods for ortho- and para-substituted derivatives are more established, de novo syntheses provide a route to various isomers. thieme-connect.com

One such approach involves the electrophilic fluorination of 1,2-dihydropyridines. nih.gov For example, new fluorinated 3,6-dihydropyridines can be synthesized and subsequently converted to the corresponding pyridines through the elimination of hydrogen fluoride under mild conditions. nih.gov This methodology has been developed into a new approach for the synthesis of methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates. nih.gov

The nature of the pyridine ring and the bases employed are crucial in these ring-forming reactions. nih.gov Although fluorine- and trifluoromethyl-substituted pyridines have been extensively studied, data on 2- and 4-(fluoromethyl)pyridines remains more limited, making these compounds attractive targets for investigation. nih.gov

N-Difluoromethylation of Pyridines and Related Substrates

Direct difluoromethylation of the nitrogen atom in pyridines and related heterocycles offers a route to N-difluoromethylated pyridinium salts and N-difluoromethyl-2-pyridones. nih.govacs.org These compounds are of interest as potential surrogates for N-methyl-2-pyridone containing bioactive molecules and have shown promise as novel pharmacophores with anti-inflammatory activities. acs.org

A novel, transition-metal-free method for the N-difluoromethylation of pyridines utilizes ethyl bromodifluoroacetate as a readily available and safe difluoromethylating agent. rsc.orgrsc.org The reaction proceeds through a two-step process involving N-alkylation of the pyridine by ethyl bromodifluoroacetate, followed by in situ hydrolysis of the ester and decarboxylation to yield the N-difluoromethylated product. rsc.orgrsc.org The steric and electronic effects of substituents on the pyridine ring play a significant role in the reaction's effectiveness. rsc.orgrsc.org For example, the presence of an electron-donating methoxy (B1213986) group at the para position can lead to the formation of an N-difluoromethylated pyridin-4-one structure, while electron-withdrawing groups can hinder the reaction. rsc.orgrsc.orgnih.gov

This method has been shown to be effective for a range of pyridine derivatives, including pyridine-containing fluorophores. nih.gov The replacement of an N-CH3 group with an N-CF2H group has been demonstrated to improve the spectroscopic properties of certain fluorophores. rsc.org The mechanism of this reaction is believed to involve a direct nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the ethyl bromodifluoroacetate, rather than the generation of a difluorocarbene intermediate. rsc.orgresearchgate.net

Another approach to N-difluoromethylated pyridones involves the direct synthesis from readily available pyridines under mild conditions. nih.gov This protocol is compatible with a wide range of functional groups and is believed to proceed through N-difluoromethylpyridinium salts as key intermediates. nih.govacs.org

Table 1: N-Difluoromethylation of Pyridine Derivatives

SubstrateReagentProductYieldReference
Pyridine Derivatives (4-7)Ethyl BromodifluoroacetateN-difluoromethylated pyridinium saltsModerate to Good nih.gov
Pyridine-containing Fluorophores (8-9)Ethyl BromodifluoroacetateN-difluoromethylated fluorophoresModerate to Good nih.gov
3-AcetylpyridineNot specifiedN-difluoromethyl-2-pyridone (3a)81% acs.org
5-BenzoylpyridineNot specifiedN-difluoromethyl-2-pyridone (3b)70% acs.org
5-FormylpyridineNot specifiedN-difluoromethyl-2-pyridone (3c)66% acs.org

Methodologies for Regioselective Iodination of Pyridine Precursors

The introduction of an iodine atom onto a pyridine ring is a crucial step in the synthesis of many valuable compounds. The regioselectivity of this reaction is of paramount importance, and various methods have been developed to control the position of iodination.

Electrophilic Iodination Reactions

Electrophilic iodination is a common method for introducing iodine onto aromatic rings. However, the electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh conditions such as high temperatures and the use of strong acids. nih.govyoutube.com Molecular iodine (I2) is the weakest electrophile among the molecular halogens and typically requires activation by strong acids, Lewis acids, or oxidizing agents to react with less reactive aromatic systems. acsgcipr.org

Despite these challenges, methods for the electrophilic iodination of pyridines have been developed. These reactions often result in substitution at the 3- and 5-positions. rsc.orgrsc.orgnih.gov The choice of iodinating reagent and reaction conditions is critical for achieving the desired regioselectivity and avoiding the formation of isomeric mixtures. nih.gov For instance, a radical-based direct C-H iodination protocol has been developed that leads to C3 and C5 iodination of pyridines. rsc.orgrsc.orgnih.govresearchgate.net This method is scalable and has been shown to be effective for both electron-rich and electron-poor heteroaromatics. rsc.orgscispace.com

The reactivity of electrophilic iodinating reagents can be enhanced in various ways. For example, the combination of iodine with an oxidizing agent can generate a more potent iodinating species. acsgcipr.org Pyridine iodine monochloride (PyICl) is a stable, solid electrophilic iodinating reagent that can be handled more easily than iodine monochloride. It allows for the iodination of certain aromatic compounds under near-neutral conditions, offering an advantage over reagents that require strong acids.

N-Iodosuccinimide (NIS) Mediated Iodination

N-Iodosuccinimide (NIS) is a widely used and convenient reagent for the iodination of organic compounds. nih.gov However, its reactivity is often insufficient for electron-deficient substrates like pyridines. nih.gov To overcome this limitation, NIS is frequently used in combination with activators such as Brønsted or Lewis acids. nih.govacs.org For example, the use of NIS in trifluoroacetic acid or with BF3 in water has been reported for the iodination of deactivated arenes. acs.orgmanac-inc.co.jp

Iron(III) chloride has been shown to be an effective catalyst for the NIS-mediated iodination of activated arenes, allowing the reaction to proceed rapidly at lower temperatures. acs.org This method exhibits high regioselectivity and is compatible with a range of functional groups. acs.org The use of an ionic liquid can further accelerate the reaction and can be recycled. acs.org

While NIS is a practical reagent, its application for the iodination of complex or electron-poor (hetero)arenes can be limited, often failing to provide the desired product. nih.gov In some cases, Rhodium-catalyzed C-H iodination of quinoline-N-oxide with NIS has been used to achieve C8 iodination. rsc.org

Halogen(I) Complex-Mediated Iodination

Halogen(I) complexes, particularly those of iodine(I), are potent electrophilic iodinating agents. nih.gov Barluenga's reagent, bis(pyridine)iodine(I) tetrafluoroborate, is a well-known example and is widely used for mild iodinations. nih.gov These complexes typically feature a linear [L-I-L]+ structure, where L is a Lewis base, often a pyridine derivative. nih.gov

The formation and stability of these complexes are influenced by the basicity of the pyridine, the Lewis acidity of the iodine source (e.g., I2 or ICl), the polarity of the solvent, and the concentrations of the donor and acceptor species. caltech.edu The stability of bis(pyridine)iodine(I) complexes has been shown to correlate with the steric hindrance at the ortho-position of the pyridine ligand. nih.gov

Recent research has focused on developing more environmentally friendly methods for preparing and using these complexes. For instance, N-iodosaccharin has been used to form iodine(I) complexes with 4-substituted pyridines through mechanochemical processes, offering an alternative to traditional methods that use heavy metal salts and large volumes of solvents. researcher.lifejyu.fi These mechanochemically prepared complexes have demonstrated their potential as iodinating agents. jyu.fi

The study of halogen(I) complexes with 3-substituted pyridines is less common than with their 4-substituted counterparts. nih.gov However, several new complexes with 3-substituted pyridines have been synthesized and characterized, expanding the scope of these powerful iodinating reagents. nih.gov

Integrated Synthetic Routes to this compound

The synthesis of this compound, a valuable building block in medicinal and agricultural chemistry, can be achieved through several strategic integrated routes. These approaches often involve a sequence of reactions to introduce the difluoromethyl and iodo substituents onto the pyridine ring with the desired regiochemistry. The key strategies include the sequential introduction of these groups and the use of rearrangement reactions to access specific isomers.

Sequential Difluoromethylation and Iodination

A primary strategy for the synthesis of this compound involves a two-step sequence: the initial synthesis of 2-(difluoromethyl)pyridine (B40438) followed by its regioselective iodination.

The first step, the formation of 2-(difluoromethyl)pyridine, can be accomplished through various methods. One scalable approach involves the de novo construction of the pyridine ring from commodity chemicals, where the difluoromethyl group is incorporated from the beginning of the synthesis. acs.org This method builds the pyridyl subunit around the difluoromethyl moiety rather than introducing it at a late stage. acs.org

Once 2-(difluoromethyl)pyridine is obtained, the subsequent step is the introduction of an iodine atom at the C-5 position. Direct C-H iodination of pyridine derivatives has been developed using radical-based protocols. rsc.org For pyridines, this type of iodination can occur at the C-3 and C-5 positions. rsc.org By carefully selecting the reaction conditions, it is possible to favor the formation of the 5-iodo isomer.

An alternative to direct C-H iodination is a directed ortho-metalation approach followed by quenching with an iodine source. This method involves the deprotonation of the pyridine ring at a specific position, guided by a directing group, to form an organometallic intermediate. For instance, lithiation of a substituted pyridine with a strong base like lithium diisopropylamide (LDA) can create a nucleophilic center that then reacts with an electrophilic iodine source, such as molecular iodine (I₂), to yield the iodinated pyridine. chemicalbook.com While this has been demonstrated for related trifluoromethylpyridines, a similar strategy could be envisioned for 2-(difluoromethyl)pyridine. chemicalbook.com

Table 1: Illustrative Reaction Conditions for Iodination of Pyridine Derivatives

Starting Material Reagents and Conditions Product Reference
5-chloro-2-(trifluoromethyl)pyridine 1. LDA, THF, -78 °C; 2. I₂, THF, -78 °C 5-chloro-4-iodo-2-(trifluoromethyl)pyridine chemicalbook.com
Imidazo[1,2-α]pyridines I₂, TBHP, EtOH, Ultrasonic irradiation 3-Iodo-imidazo[1,2-α]pyridines nih.gov
Quinolines/Pyridones Radical-based direct C-H iodination C3 and C5 iodo derivatives rsc.org

This table presents examples of iodination reactions on pyridine and related heterocyclic systems, illustrating potential conditions applicable for the synthesis of this compound.

Halogen-Dance and Related Rearrangements for Positional Isomers

The halogen-dance rearrangement is a powerful transformation for the synthesis of specific positional isomers of halogenated aromatic and heteroaromatic compounds that may be difficult to access through other methods. wikipedia.orgclockss.org This reaction involves the base-catalyzed migration of a halogen atom from its original position to a more thermodynamically stable one on the ring. wikipedia.orgnucleos.com The driving force for this rearrangement is the formation of a more stable carbanionic intermediate. wikipedia.org

This rearrangement typically proceeds via deprotonation of the ring by a strong base, often ortho to a directing group, followed by a series of halogen and metal exchange steps that result in the migration of the halogen. wikipedia.orgclockss.org The halogen dance has been extensively studied for bromo- and iodo-substituted pyridines, where 1,2-, 1,3-, and 1,4-halogen shifts have been observed. clockss.org

In the context of synthesizing this compound, the halogen-dance reaction could be strategically employed. For example, if a different regioisomer, such as 2-(difluoromethyl)-3-iodopyridine (B13003107) or 2-(difluoromethyl)-4-iodopyridine, is more readily accessible, it could potentially be isomerized to the desired 5-iodo product under halogen-dance conditions. The presence of the difluoromethyl group would influence the electronic properties of the pyridine ring and thus the stability of the intermediates, which would need to be considered in designing such a synthetic route.

Table 2: Examples of Halogen-Dance Rearrangements on Pyridine Systems

Starting Material Base/Conditions Rearrangement Type Product(s) Reference
3-Bromo-4-ethoxypyridine Amination conditions Halogen migration Mixture of isomers researchgate.net
2-Bromo-4-iodopyridine Not specified Bromine as directing group Not specified clockss.org
5-Bromo-2-chloro-3-iodopyridine Not specified Not specified 3-Bromo-6-chloro-2-iodopyridine nih.gov

This table showcases examples of the halogen-dance phenomenon on various substituted pyridines, highlighting its potential for accessing different positional isomers.

This synthetic strategy offers a unique pathway for functionalization at positions that are not easily accessible through conventional substitution reactions, providing a versatile tool for the preparation of complex pyridine derivatives. wikipedia.orgclockss.org

Advanced Reactivity and Derivatization of 2 Difluoromethyl 5 Iodopyridine

Cross-Coupling Reactions at the C5-Iodo Position

The carbon-iodine bond at the C5 position of 2-(difluoromethyl)-5-iodopyridine is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling with Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C5 position. The reaction typically employs a palladium catalyst, a base, and a boronic acid or its corresponding boronate ester.

The general scheme for the Suzuki-Miyaura cross-coupling of this compound is as follows:

Chemical reaction scheme for Suzuki-Miyaura cross-coupling

Scheme 1: General Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

The efficiency and outcome of the Suzuki-Miyaura coupling can be influenced by various factors, including the choice of catalyst, ligand, base, and solvent. For instance, palladium catalysts supported on carbon (Pd/C) have been shown to be effective and recyclable for the Suzuki-Miyaura coupling of 2-iodocycloenones with arylboronic acids under mild conditions. organic-chemistry.org This suggests that similar heterogeneous catalysis could be a practical and environmentally friendly approach for the derivatization of this compound.

The scope of the Suzuki-Miyaura reaction is broad, accommodating a variety of boronic acids. nih.govfrontiersin.org This allows for the synthesis of a diverse library of 5-substituted-2-(difluoromethyl)pyridines. The reaction conditions are generally mild, which is advantageous when working with complex or sensitive substrates. wikipedia.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Partners

Boronic Acid/Ester Catalyst System Product Type
Phenylboronic acid Pd(OAc)₂ / SPhos 5-Phenyl-2-(difluoromethyl)pyridine
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ 5-(4-Methoxyphenyl)-2-(difluoromethyl)pyridine
Thiophene-2-boronic acid Pd₂(dba)₃ / XPhos 5-(Thiophen-2-yl)-2-(difluoromethyl)pyridine

Other Transition Metal-Catalyzed Cross-Couplings (e.g., Stille, Sonogashira, Negishi)

Beyond the Suzuki-Miyaura reaction, the C5-iodo position of this compound is amenable to other important cross-coupling reactions.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. It offers an alternative route for introducing various organic fragments.

Sonogashira Coupling: This powerful reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org This would allow for the introduction of alkynyl moieties at the C5 position, leading to the synthesis of 5-alkynyl-2-(difluoromethyl)pyridines. The reaction is typically carried out under mild conditions with a base like an amine, which also can act as a solvent. wikipedia.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide. It is known for its high functional group tolerance and reactivity.

These alternative coupling methods expand the synthetic utility of this compound, providing access to a wider range of derivatives with diverse electronic and steric properties.

Chemo- and Regioselectivity Considerations in Coupling Reactions

When a molecule contains multiple potential reaction sites, chemo- and regioselectivity become critical considerations. In the case of dihalogenated pyridines, the relative reactivity of the halogen atoms can often be controlled to achieve selective functionalization. For instance, in the cross-coupling of 2,6-dichloronicotinic acid, the reaction can be directed to either the 2- or 6-position. nih.gov While this compound has only one halogen, understanding the electronic influence of the difluoromethyl group is crucial for predicting and controlling reactivity in more complex systems. The electron-withdrawing nature of the difluoromethyl group can influence the reactivity of the C-I bond and the pyridine (B92270) ring itself. researchgate.net

Transformations Involving the 2-Difluoromethyl Group

The difluoromethyl group is not merely a passive substituent; it actively influences the properties and reactivity of the pyridine ring and can itself be a site for further modification.

Influence of the Difluoromethyl Group on Pyridine Ring Reactivity

The difluoromethyl group is strongly electron-withdrawing, which has a significant impact on the electronic properties of the pyridine ring. This deactivation of the ring can influence its susceptibility to electrophilic aromatic substitution. Conversely, it can activate the ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the CF2H group.

Modification of Spectroscopic Properties through N-CF2H Incorporation

While the focus here is on a C-CF2H substituted pyridine, the principles of how a difluoromethyl group affects spectroscopic properties are transferable. The replacement of an N-methyl group with an N-CF2H group in pyridine-containing fluorophores has been shown to cause a significant red-shift in the absorption and emission spectra. rsc.orgrsc.org This is attributed to the electronic effects of the difluoromethyl group. It is plausible that the C-CF2H group in this compound and its derivatives would similarly influence their spectroscopic properties. The strong dipole moment and hydrogen-bonding capability of the CF2H group can also lead to unique solvatochromic effects. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
5-Phenyl-2-(difluoromethyl)pyridine
5-(4-Methoxyphenyl)-2-(difluoromethyl)pyridine
5-(Thiophen-2-yl)-2-(difluoromethyl)pyridine
5-(Pyrimidin-5-yl)-2-(difluoromethyl)pyridine

Reactivity at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a key site for electrophilic attack, leading to the formation of pyridinium (B92312) salts and N-oxides. These transformations can significantly alter the electronic properties and subsequent reactivity of the entire molecule.

N-Alkylation and N-Oxidation Processes

N-Alkylation: The nitrogen atom of the pyridine ring can be readily alkylated using various alkyl halides. This classic Menschutkin reaction is a fundamental process for generating N-alkylpyridinium salts. nih.gov The reaction is favored by electron-donating substituents on the pyridine ring; however, even with the electron-withdrawing difluoromethyl group, N-alkylation can be achieved. The general method for preparing monoquaternary pyridinium salts involves refluxing the parent pyridine with a 1-bromoalkane in dry ethanol. nih.gov While specific examples for this compound are not extensively detailed in the literature, the principles of N-alkylation of substituted pyridines are well-established.

N-Oxidation: The oxidation of the pyridine nitrogen to an N-oxide is another important transformation that modifies the electronic character of the ring, making it more susceptible to certain nucleophilic and electrophilic substitutions. The oxidation of electron-deficient pyridines, such as those bearing a difluoromethyl group, generally requires more potent oxidizing agents. A common and effective method involves the use of a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and hydrogen peroxide–urea complex (UHP) in solvents like dichloromethane (B109758) or acetonitrile. researchgate.net Another powerful oxidizing agent capable of oxidizing 2-substituted pyridines is dimethyldioxirane. nih.gov While direct experimental data for the N-oxidation of this compound is scarce, these established methods for electron-poor pyridines provide a strong basis for its successful N-oxidation. A photoredox catalytic strategy has also been developed for the regioselective C2- or C4-difluoroalkylation of pyridine N-oxides under mild conditions. tandfonline.com

Formation of N-Difluoromethylated Pyridinium Salts

A particularly noteworthy reaction at the pyridine nitrogen is the formation of N-difluoromethylated pyridinium salts. These salts are valuable intermediates in the synthesis of N-difluoromethyl-2-pyridones. acs.orgnih.gov A novel, transition-metal-free method for the N-difluoromethylation of pyridines utilizes ethyl bromodifluoroacetate as a readily available and safe reagent. rsc.orgrsc.org This process involves a two-step sequence:

N-alkylation: The pyridine nitrogen attacks the electrophilic carbon of ethyl bromodifluoroacetate to form an N-alkyloxypyridinium salt.

Hydrolysis and Decarboxylation: Subsequent in-situ hydrolysis of the ester group followed by decarboxylation yields the N-difluoromethylated pyridinium salt. rsc.orgrsc.org

The steric and electronic effects of substituents on the pyridine ring play a crucial role in the efficiency of this reaction. rsc.org This methodology provides a direct pathway to introduce a difluoromethyl group onto the nitrogen atom, further expanding the synthetic utility of this compound.

Multi-functionalization and Selective Transformations

The presence of three distinct reactive sites—the pyridine nitrogen, the C-5 iodo substituent, and the difluoromethyl group—on this compound opens up avenues for multi-functionalization and selective transformations. The ability to selectively modify one site while leaving the others intact is a key strategy in the synthesis of complex molecules.

The iodo group at the C-5 position is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, alkynyl, and amino substituents. The reactivity of the 2- and 4-positions of the pyridine ring can be influenced by the nature of the substituents already present. For instance, the formation of pyridinium salts can activate the ring for nucleophilic attack.

Selective functionalization can be achieved by carefully choosing reaction conditions and reagents. For example, the undirected functionalization of pyridines at positions remote to the N-atom has been demonstrated using n-butylsodium to generate a 4-sodiopyridine intermediate, which can then undergo transition-metal-free alkylation. chemrxiv.org While not specific to the title compound, this highlights the potential for regioselective C-H functionalization.

Furthermore, the sequential functionalization of different positions is a powerful strategy. For instance, after an initial reaction at the iodine-bearing C-5 position, the pyridine nitrogen can be alkylated or oxidized, followed by further modifications. The difluoromethyl group itself, while generally stable, could potentially undergo transformations under specific conditions, although this is less commonly explored. The interplay between the electronic effects of the difluoromethyl and iodo groups, along with the reactivity of the pyridine nitrogen, allows for a rich and diverse chemistry, enabling the synthesis of a wide array of complex and highly functionalized pyridine derivatives.

Applications in Advanced Chemical Research

Building Blocks for Complex Fluorinated and Iodinated Heterocyclic Architectures

The strategic placement of the iodine atom and the difluoromethyl group on the pyridine (B92270) core makes 2-(Difluoromethyl)-5-iodopyridine a highly versatile building block in synthetic organic chemistry. The iodine atom serves as a reactive handle for a wide array of cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions are cornerstones of modern synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.

Researchers leverage the iodo-substituent to couple the 2-(difluoromethyl)pyridine (B40438) motif with other molecular fragments, constructing elaborate molecular architectures that would be difficult to assemble otherwise. For instance, its use in Suzuki-Miyaura cross-couplings allows for the creation of complex biaryl structures, which are common in pharmacologically active compounds. The presence of the difluoromethyl group is often maintained throughout these synthetic sequences, embedding its unique properties into the final, more complex molecule. This approach is crucial for developing novel compounds where the specific electronic and steric effects of the difluoromethylpyridine core are desired.

Design and Synthesis of Bioactive Scaffolds

The pyridine ring is a "privileged scaffold" in medicinal chemistry and agrochemistry, meaning it is a structural framework that is consistently found in a wide range of biologically active compounds and approved drugs. nih.govrsc.orgnih.govresearchgate.net this compound serves as an advanced starting material for creating novel bioactive scaffolds that combine the proven utility of the pyridine core with the beneficial properties of the difluoromethyl group.

A central strategy in modern drug design is the concept of bioisosterism, where one functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties to enhance the compound's efficacy, metabolic stability, or safety profile. The difluoromethyl group (–CF2H) is increasingly recognized as a valuable bioisostere for several common functional groups, including the hydroxyl (–OH), thiol (–SH), and methyl (–CH3) groups. researchgate.netprinceton.edu

The rationale for this substitution lies in the unique properties of the –CF2H group. It is more lipophilic than a hydroxyl group but less so than a trifluoromethyl (–CF3) group, allowing for fine-tuning of a molecule's solubility and membrane permeability. researchgate.net Furthermore, the difluoromethyl group can act as a hydrogen bond donor, mimicking the hydrogen-bonding capability of a hydroxyl or thiol group, which is often crucial for a drug's interaction with its biological target. researchgate.net Its introduction can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net The direct conversion of alcohols to their difluoromethyl analogues represents a significant advancement in late-stage functionalization, accelerating the drug discovery process. princeton.edu

Table 1: Comparison of the Difluoromethyl Group as a Bioisostere

Feature Hydroxyl (–OH) Thiol (–SH) Methyl (–CH3) Difluoromethyl (–CF2H)
Hydrogen Bond Donor Yes Yes No Yes
Lipophilicity Low Moderate Moderate Moderate-High
Metabolic Stability Prone to oxidation Prone to oxidation Prone to oxidation Generally stable
Size (van der Waals radius) Smaller Larger Similar Similar

The pyridine heterocycle is a foundational component in a vast number of commercial agrochemicals, including herbicides, fungicides, and insecticides. nih.govresearchgate.netnih.gov The inclusion of fluorine atoms or fluorinated groups into these scaffolds is a well-established strategy for enhancing their biological activity and physicochemical properties. nih.gov Fluorine can increase a molecule's bioavailability, metabolic stability, and binding affinity to its target protein. nih.govnih.gov

Compounds like this compound are key intermediates for the synthesis of next-generation agrochemicals. The difluoromethyl group, in particular, is emerging as a critical substituent in this field. nih.gov By incorporating this group into a pyridine-based scaffold, chemists can develop crop protection agents with improved efficacy and potentially more favorable environmental profiles. Many successful agrochemicals are derived from trifluoromethylpyridine (TFMP) intermediates, and the development of difluoromethylated analogs is a logical progression in the search for novel active ingredients. nih.govsemanticscholar.org

Table 2: Examples of Commercially Significant Fluorinated Pyridine Agrochemicals

Compound Name Type Target/Mode of Action
Fluazifop-butyl Herbicide Acetyl-CoA carboxylase (ACCase) inhibitor
Flonicamid Insecticide Modulator of chordotonal organs
Picoxystrobin Fungicide Quinone outside inhibitor (QoI)
Bicyclopyrone Herbicide 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor

This table lists examples of agrochemicals containing a fluorinated pyridine moiety to illustrate the importance of this structural class. nih.govsemanticscholar.org

The unique electronic nature of the difluoromethyl group makes it a powerful tool in the design of enzyme inhibitors. Its ability to act as a hydrogen bond donor and its strong dipole moment can lead to favorable interactions within an enzyme's active site, resulting in potent and selective inhibition. researchgate.net Pyridine-containing molecules are frequently explored as frameworks for inhibitors targeting a wide range of enzymes, including kinases, proteases, and metabolic enzymes, which are implicated in diseases such as cancer and inflammatory disorders. nih.govnih.gov

By using this compound as a starting material, medicinal chemists can synthesize libraries of novel compounds for screening against various enzymatic targets. The iodine atom provides a convenient point for chemical diversification, allowing for the attachment of different molecular fragments to explore the structure-activity relationship (SAR) and optimize binding affinity and selectivity for the target enzyme.

Chemical probes are small molecules designed to selectively interact with a specific protein target in a complex biological system, such as living cells or organisms. nih.govlabnews.co.uk They are indispensable tools for validating the function of proteins and assessing their potential as therapeutic targets. nih.govlabnews.co.uk A high-quality chemical probe must be potent, selective, and cell-permeable. labnews.co.uk

This compound is an excellent precursor for the synthesis of such probes. The difluoromethyl-pyridine portion of the molecule can be designed to bind to a specific protein of interest. The iodine atom serves a dual purpose: it can be used for late-stage functionalization to append other groups, or it can be directly utilized in imaging applications. For example, the iodine can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create a radiolabeled probe for use in single-photon emission computed tomography (SPECT) or for in vitro autoradiography experiments. Similarly, the iodine substituent makes the compound valuable for creating tracers for positron emission tomography (PET), a key diagnostic tool in oncology.

Catalysis and Reagent Development

Beyond its role as a structural building block, this compound and related compounds are relevant to the development of new catalytic methods and reagents. The creation of efficient methods for introducing the difluoromethyl group into organic molecules is an area of intense research. cas.cn

Recent advances have focused on transition metal-catalyzed reactions, particularly using nickel, to achieve difluoromethylation of aryl halides. cas.cnrsc.org Reagents such as difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) have been developed for this purpose. cas.cn While this compound is typically a substrate in these reactions, its synthesis and reactivity inform the design of new difluoromethylating agents. Understanding the stability and reactivity of the C-CF₂H bond on the pyridine ring is crucial for developing catalysts and reagents that can selectively transfer the –CF₂H group to other molecules under mild conditions. This research provides chemists with more powerful tools for synthesizing novel fluorinated compounds for a wide range of applications.

Novel Reagents for Difluoromethylation and Iodination

While not a direct difluoromethylating or iodinating agent itself, this compound functions as a pivotal building block, or "reagent," in the sense that it delivers the entire 2-(difluoromethyl)pyridyl moiety to a target molecule. This is primarily achieved through palladium-catalyzed cross-coupling reactions, where the carbon-iodine bond is selectively activated for C-C, C-N, or C-O bond formation. The carbon-iodine bond is weaker than corresponding carbon-bromide or carbon-chloride bonds, making reactions with iodo-substituted heteroarenes like this compound generally more efficient and requiring milder conditions. google.com

This synthetic strategy is a cornerstone of modern drug discovery and allows for the modular assembly of complex molecules. google.com For instance, in a Suzuki coupling, this compound could react with an arylboronic acid to form a biaryl structure, effectively installing the difluoromethylpyridine unit in a late-stage synthetic step. This approach is often preferred over methods that attempt to build the heterocyclic ring from fluorinated precursors. google.com

The development of new difluoromethylation methods often involves specialized reagents designed to transfer the CHF2 group directly. One such class of reagents includes sulfone derivatives like difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H). researchgate.netdntb.gov.ua The existence and utility of these related compounds underscore the importance of the difluoromethylpyridine scaffold that this compound provides.

Table 1: Role of this compound in Synthesis

Reaction Type Role of this compound Key Feature Utilized Potential Product Class
Suzuki Coupling Building Block / Electrophile C-I Bond Biaryl Compounds
Sonogashira Coupling Building Block / Electrophile C-I Bond Aryl-alkynes
Buchwald-Hartwig Amination Building Block / Electrophile C-I Bond Aryl-amines

Chiral Catalysis in Asymmetric Synthesis

In the field of asymmetric synthesis, where the creation of single-enantiomer chiral molecules is paramount, pyridine derivatives are frequently used as the foundational scaffolds for chiral ligands. nih.govresearchgate.net These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. While direct use of this compound as a chiral catalyst has not been extensively documented, its structure makes it an ideal precursor for the synthesis of such ligands.

The synthetic pathway to create advanced chiral ligands often involves the coupling of two pyridine units to form a bipyridine. These bipyridine structures can then act as bidentate ligands for a variety of metal catalysts. The iodine atom in this compound provides a reactive handle for chemists to perform such coupling reactions, allowing for the construction of novel, asymmetric bipyridine ligands. nih.govresearchgate.net

For example, enantiopure 2,2'-bipyridines have been synthesized from functionalized precursors and subsequently used as chiral ligands in the asymmetric aminolysis of epoxides and as organocatalysts in the allylation of aldehydes. nih.gov The presence of the difluoromethyl group on the pyridine ring would be expected to modulate the electronic properties of the resulting ligand, potentially influencing the activity and enantioselectivity of the catalyst. This ability to fine-tune the ligand's steric and electronic profile is crucial for catalyst optimization. The development of pyridinophane-derived ligands, which can be synthesized symmetrically or asymmetrically, further highlights the modular potential of using functionalized pyridine precursors. rsc.org

Table 2: Potential Application in Chiral Ligand Synthesis

Precursor Synthetic Step Intermediate Ligand Class Potential Catalytic Application
This compound Homocoupling or Cross-Coupling Substituted Bipyridine Asymmetric Hydrogenation, Allylation
This compound Reaction with Chiral Amine Chiral Pyridine-Imine Ligand Asymmetric Reduction, Cyclization

Material Science and Advanced Functional Molecules

The construction of advanced functional materials, such as those used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors, relies on the precise assembly of molecular building blocks. Iodinated aromatic and heteroaromatic compounds are indispensable in this field as they serve as key intermediates for building large, conjugated systems via cross-coupling reactions. google.com

This compound is a prime candidate for a building block in material science. The iodo-substituent allows for its incorporation into polymers or complex architectures using established C-C bond-forming methodologies. google.com The pyridine ring itself is a common component in organic electronic materials due to its electron-deficient nature, which can be beneficial for electron transport.

Furthermore, the introduction of fluorine atoms is a widely employed strategy to tune the properties of organic materials. The strongly electron-withdrawing difluoromethyl group can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO) of a material, which can improve performance and stability in electronic devices. It can also enhance solubility and influence the solid-state packing of molecules, both of which are critical for device fabrication and efficiency. The heterobicyclic skeleton of related pyridine derivatives is known to exhibit high fluorescence activity, suggesting potential applications in creating novel fluorophores or emissive materials for OLEDs. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(difluoromethyl)-5-iodopyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and fluorination steps. For example, iodination at the 5-position of pyridine derivatives can be achieved via electrophilic substitution using iodine monochloride (ICl) in the presence of a Lewis acid catalyst. Introducing the difluoromethyl group may require fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Reaction temperature (e.g., 0–60°C) and solvent polarity (e.g., dichloromethane vs. DMF) critically affect regioselectivity and yield. Characterization via 1H^{1}\text{H}/19F^{19}\text{F} NMR and mass spectrometry is essential to confirm purity .

Q. How does the difluoromethyl group influence the electronic properties of this compound compared to non-fluorinated analogs?

  • Methodological Answer : The difluoromethyl group (CF2H-\text{CF}_2\text{H}) exhibits strong electron-withdrawing inductive effects, reducing electron density at the pyridine ring. This can be quantified via Hammett substituent constants (σm\sigma_m for meta-substitution). Computational studies (DFT) reveal altered frontier molecular orbitals, impacting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Comparative 13C^{13}\text{C} NMR chemical shifts between fluorinated and non-fluorinated analogs validate these electronic effects .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

  • Methodological Answer : Key techniques include:

  • NMR : 19F^{19}\text{F} NMR detects fluorine environments (e.g., δ=80\delta = -80 to 90-90 ppm for CF2H-\text{CF}_2\text{H}).
  • MS : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z=269.91m/z = 269.91 for C6H4F2IN\text{C}_6\text{H}_4\text{F}_2\text{IN}).
  • X-ray crystallography : Resolves stereoelectronic effects and bond lengths (e.g., C-F bond distance ~1.34 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the reactivity of this compound during palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : Contradictions in catalytic efficiency (e.g., low yields with bulky ligands) may arise from steric hindrance or competing side reactions. Systematic screening of ligands (e.g., XPhos vs. SPhos), bases (K2_2CO3_3 vs. Cs2_2CO3_3), and solvents (THF vs. dioxane) is recommended. Monitoring reaction intermediates via in-situ 19F^{19}\text{F} NMR or GC-MS can identify dehalogenation or protodeiodination pathways .

Q. What strategies mitigate the instability of this compound under acidic or basic conditions?

  • Methodological Answer : The compound’s instability often stems from hydrolysis of the C-I bond or defluorination. Buffering reaction media to neutral pH (pH 6–8) and using aprotic solvents (e.g., acetonitrile) reduces degradation. Adding stabilizers like BHT (butylated hydroxytoluene) or conducting reactions under inert atmospheres (N2_2/Ar) also improves shelf life .

Q. How do stereoelectronic effects of the difluoromethyl group influence the biological activity of this compound in drug discovery?

  • Methodological Answer : Fluorine’s stereoelectronic effects enhance metabolic stability and membrane permeability. Docking studies with target proteins (e.g., kinases) reveal that the difluoromethyl group’s gauche effect stabilizes bioactive conformations. Comparative assays with non-fluorinated analogs (e.g., IC50_{50} values in enzyme inhibition) quantify these effects .

Key Methodological Considerations

  • Experimental Design : Apply the FINER framework (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses. For example, studying fluorination’s impact on metabolic stability aligns with drug discovery relevance .
  • Data Contradictions : Use PICO framework to isolate variables (e.g., Patient=compound stability; Intervention=reaction conditions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.